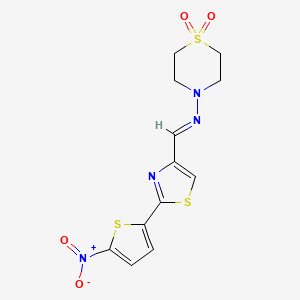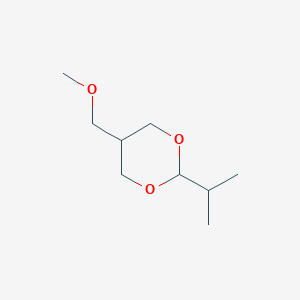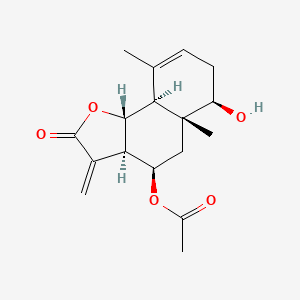
(Benzylsulfanyl)(chloro)dimethylstannane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Benzylsulfanyl)(chloro)dimethylstannane is an organotin compound with the molecular formula C9H13ClSSn It is characterized by the presence of a benzylsulfanyl group, a chloro group, and two methyl groups attached to a tin atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Benzylsulfanyl)(chloro)dimethylstannane typically involves the reaction of dimethyltin dichloride with benzyl mercaptan. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of one of the chlorine atoms with the benzylsulfanyl group. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Anhydrous solvents like toluene or dichloromethane.
Reaction Time: Several hours to ensure complete substitution.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling organotin compounds.
化学反应分析
Types of Reactions: (Benzylsulfanyl)(chloro)dimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as alkoxides or amines.
Oxidation Reactions: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The tin center can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium alkoxides or amines in anhydrous solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include various substituted organotin compounds.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include reduced tin species.
科学研究应用
(Benzylsulfanyl)(chloro)dimethylstannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for introducing tin-containing groups into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of (Benzylsulfanyl)(chloro)dimethylstannane involves its interaction with various molecular targets. The tin center can coordinate with different ligands, influencing the compound’s reactivity and biological activity. The benzylsulfanyl group can undergo redox reactions, contributing to the compound’s overall mechanism of action. Specific pathways include:
Coordination with Enzymes: The tin center can inhibit enzyme activity by binding to active sites.
Redox Reactions: The benzylsulfanyl group can participate in redox reactions, affecting cellular processes.
相似化合物的比较
(Benzylsulfanyl)(chloro)dimethylstannane can be compared with other organotin compounds, such as:
Trimethyltin Chloride: Similar in structure but lacks the benzylsulfanyl group, leading to different reactivity and applications.
Tributyltin Chloride: Contains butyl groups instead of methyl and benzylsulfanyl groups, resulting in different chemical properties and uses.
Dibutyltin Dichloride: Lacks the benzylsulfanyl group and has different reactivity and applications.
Uniqueness: The presence of the benzylsulfanyl group in this compound imparts unique chemical properties, such as enhanced reactivity in substitution and redox reactions. This makes it a valuable compound for specific applications in research and industry.
属性
CAS 编号 |
57813-63-5 |
|---|---|
分子式 |
C9H13ClSSn |
分子量 |
307.43 g/mol |
IUPAC 名称 |
benzylsulfanyl-chloro-dimethylstannane |
InChI |
InChI=1S/C7H8S.2CH3.ClH.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5,8H,6H2;2*1H3;1H;/q;;;;+2/p-2 |
InChI 键 |
QZKHLXWVCCTGIU-UHFFFAOYSA-L |
规范 SMILES |
C[Sn](C)(SCC1=CC=CC=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)


![2-Amino-6-phenyl-3,7-dihydropyrimido[4,5-b][1,4]oxazin-4-one](/img/structure/B14626006.png)

![6,12-Dioxa-9-aza-5-silaspiro[4.7]dodec-2-ene](/img/structure/B14626017.png)
![Trimethyl{[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14626019.png)
![Benzoic acid, 2-[(2-pyridinylcarbonyl)amino]-](/img/structure/B14626027.png)

![{[3-(2,3-Dimethylazepan-1-yl)-3-oxopropoxy]sulfinyl}oxidanide](/img/structure/B14626031.png)
![6-Chloro-n,n-dimethyl-1-pentofuranosyl-1h-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14626035.png)


